![molecular formula C14H17NO4 B1267543 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid CAS No. 78190-11-1](/img/structure/B1267543.png)
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid
概要
説明
Synthesis Analysis
The synthesis of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid and related compounds involves multiple steps, including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis, which have been improved to increase yields by over 10% compared to previous methods (L. Chun, 2000). Other approaches involve anodic oxidation and cobalt-catalyzed carbonylation for the stereospecific synthesis of related piperidine derivatives, demonstrating significant optical purity and yield (Y. Amino et al., 2017).
Molecular Structure Analysis
Crystal and molecular structure analyses have been conducted on complexes involving piperidinecarboxylic acid derivatives, revealing insights into their conformational preferences and interaction mechanisms. For example, studies on the crystal structure of piperidine-3-carboxylic acid and p-hydroxybenzoic acid complexes have highlighted the significance of hydrogen bonding in determining molecular conformation (Z. Dega‐Szafran et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid derivatives are diverse, including asymmetric synthesis and electrophilic substitution, which have been explored for their synthetic and pharmacological potentials (C. Xue et al., 2002). These reactions are essential for creating structurally complex and functionally diverse compounds.
Physical Properties Analysis
The physical properties, such as crystallography and spectroscopy, of piperidinecarboxylic acid derivatives, have been thoroughly investigated. These studies provide valuable information on the compound's stability, solubility, and other critical physical characteristics essential for their practical applications (P. Sudhakar et al., 2005).
Chemical Properties Analysis
The chemical properties of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid derivatives, including their reactivity, catalytic activities, and interaction with various substrates, have been the focus of numerous studies. These investigations have led to the development of novel catalytic methods and the synthesis of compounds with potential applications in various fields, such as pharmaceuticals and materials science (Srinivas Keesara et al., 2017).
科学的研究の応用
Asymmetric Synthesis
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid has been utilized in asymmetric syntheses. For instance, Xue et al. (2002) describe the asymmetric synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and its analogues, starting from L-aspartic acid beta-tert-butyl ester or N-Cbz-beta-alanine. These processes involve steps like tribenzylation, alkylation, hydroboration, and reductive amination, yielding optically pure compounds (Xue, He, Roderick, Corbett, & Decicco, 2002).
Coordination Polymers and Photophysical Properties
The compound also finds application in the development of coordination polymers. Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of 3,5-dihydroxy benzoates. These polymers exhibit significant photophysical properties, with potential applications in material science (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Molecular Structure Analysis
Research by Szafran, Komasa, and Bartoszak-Adamska (2007) on 4-piperidinecarboxylic acid hydrochloride, a related compound, focused on its crystal and molecular structure. This study, involving X-ray diffraction and spectroscopic techniques, provides insights into the molecular geometry of such compounds, which is crucial for understanding their chemical behavior (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Catalysis of Radical Reactions
Klinska et al. (2015) demonstrated the pH-dependent electrostatic effects on the kinetics of hydrogen atom transfer between 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid and a radical compound. This finding is significant in understanding the electrostatic catalysis of radical reactions, which has implications in synthetic chemistry (Klinska, Smith, Gryn’ova, Banwell, & Coote, 2015).
Synthesis of Novel Compounds
The synthesis of new compounds using 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid is another area of research. Kubyshkin et al. (2009) synthesized a rigid analogue of 2-aminoadipic acid, demonstrating the versatility of this compound in creating structurally unique molecules (Kubyshkin, Mykhailiuk, Ulrich, & Komarov, 2009).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
特性
IUPAC Name |
1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLPIVZNYJKKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid | |
CAS RN |
78190-11-1 | |
| Record name | 78190-11-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)
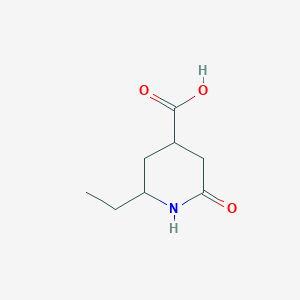

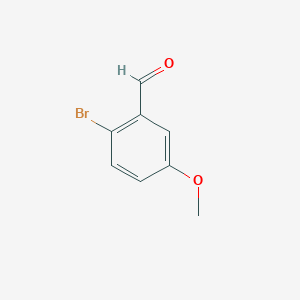

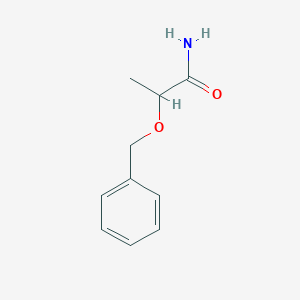

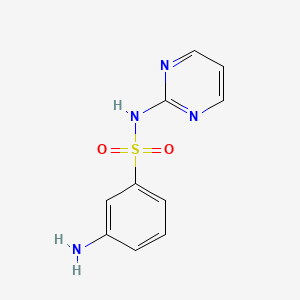




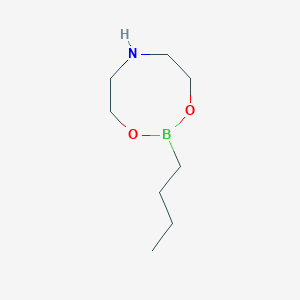
![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)